

Unveiling the Structure of DPPC-d62: A Technical Guide for Researchers

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Compound of Interest

DL-

Compound Name: Dipalmitoylphosphatidylcholine-d62

Cat. No.: B15553811

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An in-depth examination of the chemical properties, experimental applications, and structural analysis of 1,2-dipalmitoyl-d62-sn-glycero-3-phosphocholine (DPPC-d62), a deuterated phospholipid vital for advanced membrane research.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of DPPC-d62, a selectively deuterated variant of dipalmitoylphosphatidylcholine (DPPC). The strategic replacement of hydrogen with deuterium in its acyl chains makes DPPC-d62 an invaluable tool in a range of biophysical and analytical techniques, offering enhanced resolution and deeper insights into lipid bilayer structure and dynamics. This document details its chemical structure, summarizes key quantitative data, and provides protocols for its application in prominent experimental methodologies.

Chemical Structure and Physicochemical Properties

DPPC-d62 is a saturated phospholipid where the 62 hydrogen atoms of the two palmitoyl chains have been replaced by deuterium atoms. This isotopic labeling renders the acyl chains "visible" to specific spectroscopic techniques that are otherwise insensitive to subtle structural changes. The headgroup, containing the phosphocholine moiety, remains protonated.

Molecular Formula: C₄₀H₁₈D₆₂NO₈P

CAS Number: 25582-63-2

The primary advantage of using DPPC-d62 lies in the distinct vibrational frequencies of the carbon-deuterium (C-D) bonds compared to carbon-hydrogen (C-H) bonds. This isotopic shift allows for the unambiguous study of the acyl chain behavior in complex lipid mixtures and at interfaces, without interference from other protonated species.

Quantitative Data Summary

The following tables summarize key quantitative data for DPPC and its deuterated analog, DPPC-d62, compiled from various experimental studies. The phase behavior of DPPC-d62 is largely similar to that of its protonated counterpart.[\[1\]](#)

Property	Value (DPPC)	Technique(s)
Main Phase Transition (T _m)	~41-42 °C	Differential Scanning Calorimetry (DSC), Scanning Force Microscopy
Pre-transition Temperature	~35-36 °C	Differential Scanning Calorimetry (DSC)
Molecular Weight	796.42 g/mol	Mass Spectrometry

Table 1: Key Physicochemical Properties of DPPC.

Technique	Parameter	Value (cm ⁻¹)	Assignment
Vibrational Sum			
Frequency Generation (VSFG)	C-D Stretching Modes	~2074	ssp and ppp peaks
		~2128	ssp and ppp peaks
		~2180	ssp and ppp peaks
		~2222	ssp and ppp peaks
Raman Spectroscopy	C-D Stretching Modes	~2100	Indicator of phospholipid fluidity

Table 2: Spectroscopic Data for the Deuterated Acyl Chains of DPPC-d62.[\[1\]](#)[\[2\]](#)

Experimental Protocols and Applications

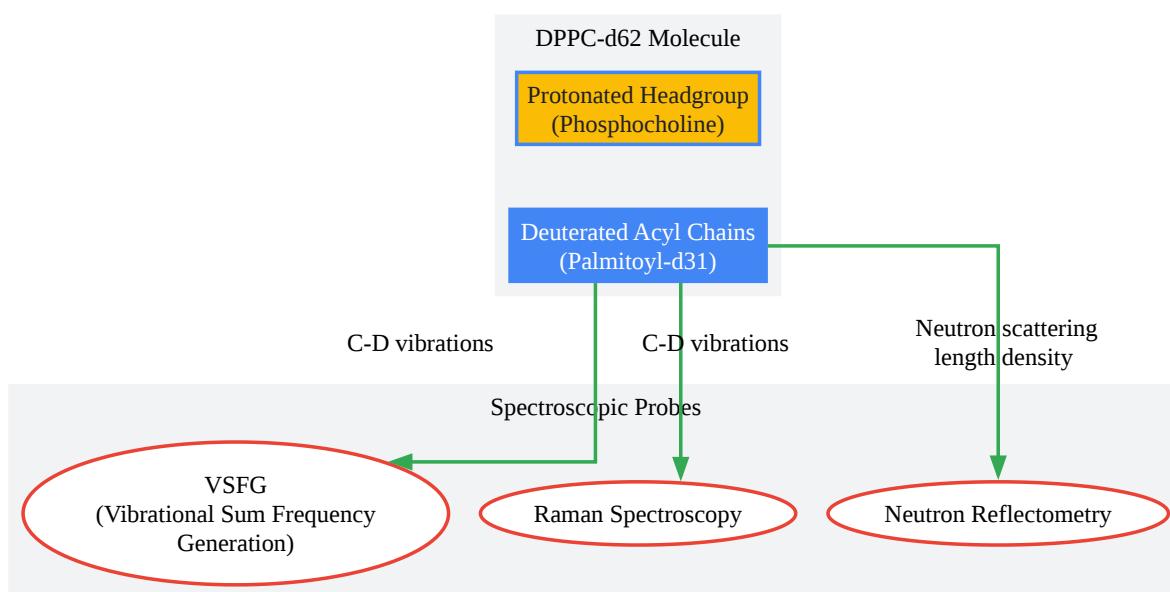
DPPC-d62 is extensively used as a molecular probe in studies of model cell membranes, such as monolayers, bilayers, and liposomes. Its deuterated chains are particularly useful in techniques like Vibrational Sum Frequency Generation (VSFG) Spectroscopy, Raman Spectroscopy, and Neutron Reflectometry.

Preparation of DPPC-d62 Langmuir Monolayers

Langmuir troughs are commonly used to create a single-molecule layer of DPPC-d62 at an air-water interface, which serves as a simplified model of a cell membrane leaflet.

Protocol:

- Subphase Preparation: Fill a clean Langmuir trough with a suitable aqueous subphase (e.g., pure water or a buffer solution).
- Lipid Solution: Dissolve DPPC-d62 in a volatile, water-immiscible organic solvent like chloroform to a concentration of approximately 1 mg/mL.
- Deposition: Using a microsyringe, carefully deposit small droplets of the DPPC-d62 solution onto the subphase surface. Allow the solvent to evaporate completely (typically 10-15 minutes).
- Monolayer Compression: Use the movable barriers of the Langmuir trough to slowly compress the monolayer. The surface pressure is monitored using a Wilhelmy plate or similar sensor.
- Isotherm Measurement: Record the surface pressure as a function of the mean molecular area to obtain a pressure-area isotherm. This isotherm reveals the different phases of the monolayer (gas, liquid-expanded, liquid-condensed, and solid).
- Analysis: The monolayer can now be analyzed *in situ* using various surface-sensitive techniques like VSFG, Brewster angle microscopy, or transferred to a solid substrate for other analyses.



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